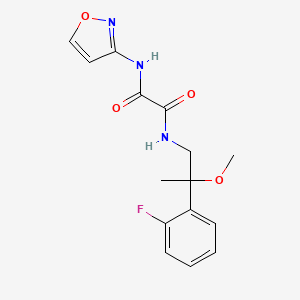

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4/c1-15(22-2,10-5-3-4-6-11(10)16)9-17-13(20)14(21)18-12-7-8-23-19-12/h3-8H,9H2,1-2H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDMIXFGNMNXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine to form the corresponding Schiff base. This intermediate is then reacted with isoxazole-3-carboxylic acid under appropriate conditions to yield the desired oxalamide compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide exhibits notable antitumor properties. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines.

- Case Study: Breast Cancer Cells

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Case Study: Arthritis Model

Antimicrobial Activity

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide has shown promising antimicrobial activity against various bacterial strains.

- In Vitro Testing

Biological Mechanisms

The biological activity of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide can be attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator for specific GPCRs, influencing pathways related to inflammation and cancer cell proliferation.

Summary of Biological Activities

| Activity Type | Observed Effect | IC50/Other Metrics |

|---|---|---|

| Antitumor | Significant cytotoxicity against MCF7 cells | IC50 ~ 5 µM |

| Anti-inflammatory | Reduction in paw swelling in arthritis model | Significant decrease |

| Antimicrobial | Effective against various bacterial strains | Specific efficacy TBD |

Mechanism of Action

The mechanism of action of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives in Flavoring Agents ()

Several oxalamide derivatives evaluated as flavoring agents share structural similarities with the target compound but differ in substituents:

- N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768): Features a dimethoxyphenyl group (N1) and a pyridine-ethyl chain (N2).

- N1-(2-methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769): Substituted with a methyl group on both the phenyl ring and pyridine. Its NOEL is significantly lower (8 mg/kg/day), suggesting that methyl substituents may enhance toxicity or alter metabolic pathways.

- Target Compound: The 2-fluorophenyl and isoxazole groups may increase metabolic resistance compared to non-fluorinated analogs. However, safety data for this compound are unavailable.

Oxalamide Derivatives in Pharmaceutical Research ()

- N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10): Incorporates a piperazine-propyl linker (N1) and a pyrazole group (N2). This contrasts with the target compound’s isoxazole and fluorophenyl groups, which prioritize aromatic stacking or hydrophobic interactions.

Amide-Based Pesticides (Evidences 1, 4, 5)

- Mefenacet (N-(2-benzothiazolyloxy)-N-methylphenylacetamide) : A thiocarbamate herbicide. Its benzothiazole and methylphenyl groups differ from the target’s fluorophenyl and isoxazole, reflecting divergent target selectivity (e.g., acetolactate synthase inhibition in plants).

- Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) : A fungicide with a trifluoromethyl group. The fluorine substitution here enhances fungicidal activity, analogous to the target compound’s fluorophenyl group, which may improve pesticidal persistence.

Research Findings and Implications

- However, methyl groups (as in No. 1769) may increase metabolic activation to reactive intermediates, explaining its lower NOEL .

- Bioactivity: Isoxazole rings (target compound) and pyridine/pyrazole groups (No. 1768, Compound 10) offer distinct electronic profiles, influencing interactions with enzymes or receptors. For example, isoxazole’s polarity may limit blood-brain barrier penetration compared to pyridine .

- Application Trends : Oxalamides with polar substituents (e.g., methoxy, pyridine) are used in flavoring agents, while halogenated analogs (e.g., flutolanil, target compound) align with pesticidal applications .

Biological Activity

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest due to its potential biological activities, particularly as a GPR40 receptor agonist. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide is , with a molecular weight of approximately 389.8 g/mol. The compound features a complex structure that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀FN₃O₃ |

| Molecular Weight | 389.8 g/mol |

| CAS Number | 1797881-45-8 |

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide acts primarily as an agonist for the GPR40 receptor, which is implicated in glucose metabolism and insulin secretion. This receptor is a target for the treatment of type 2 diabetes and metabolic disorders. The compound's ability to activate GPR40 enhances insulin secretion in response to glucose, thereby playing a significant role in glucose homeostasis.

In Vitro Studies

In vitro studies have demonstrated that N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide exhibits significant biological activity:

- GPR40 Activation : The compound has been shown to activate GPR40 in cell lines, leading to increased intracellular calcium levels and enhanced insulin secretion.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in pancreatic beta cells.

- Cytotoxicity : In studies involving various cancer cell lines, the compound displayed selective cytotoxicity, suggesting potential applications in cancer therapy.

In Vivo Studies

Animal model studies have provided further insights into the pharmacological effects of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide:

- Glucose Tolerance Tests : Mice treated with the compound showed improved glucose tolerance and insulin sensitivity compared to control groups.

- Weight Management : The compound has been associated with reduced body weight gain in diet-induced obesity models, indicating its potential role in weight management.

Case Studies

Several case studies have highlighted the efficacy of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide:

- Type 2 Diabetes Model : In a study involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels and improvements in metabolic parameters over a four-week period.

- Cancer Cell Line Studies : A series of experiments on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, particularly in breast cancer and pancreatic cancer models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide, and how can purity >90% be achieved?

- Methodological Answer : The compound can be synthesized via a two-step coupling process using ethyl chlorooxalate as an intermediate. First, react 2-(2-fluorophenyl)-2-methoxypropylamine with ethyl chlorooxalate in dichloromethane (DCM) in the presence of triethylamine (TEA) to form the oxalyl intermediate. Second, couple the intermediate with isoxazol-3-ylamine using catalytic 4-dimethylaminopyridine (DMAP). Purify via silica gel column chromatography (hexane:ethyl acetate gradient) to achieve >90% purity, as validated by 1H/13C NMR and LC-MS .

Q. Which analytical techniques are critical for structural characterization of this oxalamide derivative?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., APCI+ mode). Employ 1H/13C NMR (400 MHz, DMSO-d6 at 50°C) to resolve signals for fluorophenyl (δ ~7.2–7.8 ppm), methoxypropyl (δ ~3.2–3.4 ppm), and isoxazole (δ ~8.3–8.5 ppm). HPLC with UV detection (λ = 215 nm) ensures purity. For stereochemical analysis, use chiral columns (e.g., Chiralpak AD-H) if stereoisomers are present .

Q. How can researchers troubleshoot low yields during synthesis?

- Methodological Answer : Low yields often arise from incomplete coupling or side reactions. Optimize reaction time (e.g., 12–24 hr for each step) and molar ratios (amine:chlorooxalate = 1:1.2). Use inert conditions (N2 atmosphere) to prevent oxidation. If intermediates are unstable, substitute DCM with tetrahydrofuran (THF) for better solubility .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study to evaluate the role of the 2-fluorophenyl group in enzyme inhibition?

- Methodological Answer : Synthesize analogs with substituents varying in electron-withdrawing capacity (e.g., Cl, CF3) or position (ortho/meta/para). Test inhibitory activity against soluble epoxide hydrolase (sEH) using fluorescent assays (e.g., CMNPC hydrolysis). Compare IC50 values and correlate with Hammett σ constants to assess electronic effects .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Cross-validate assays (e.g., fluorescence vs. radiometric assays for sEH inhibition) to rule out methodological bias. Analyze compound stability under assay conditions (e.g., pH, temperature) via LC-MS. Use molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies caused by fluorophenyl orientation .

Q. How to address spectral discrepancies (e.g., NMR splitting) in synthesized batches?

- Methodological Answer : For unexpected splitting in methoxypropyl signals (δ ~3.2 ppm), assess rotational barriers using variable-temperature NMR (VT-NMR). If diastereomers form (e.g., from chiral centers), employ NOESY to confirm spatial proximity of substituents. Re-crystallize in ethyl acetate/hexane to isolate dominant conformers .

Q. What computational methods predict metabolic stability of the isoxazole moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.